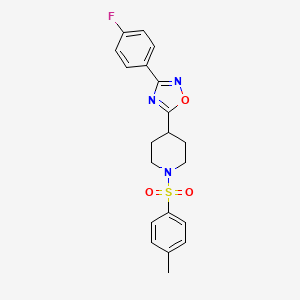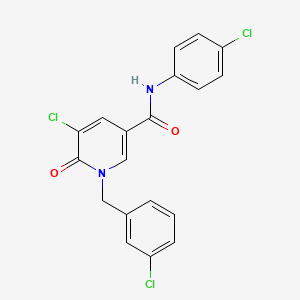
5-chloro-1-(3-chlorobenzyl)-N-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 5-chloro-1-(3-chlorobenzyl)-N-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide is a chlorinated pyridinecarboxamide derivative. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and the chemistry involved in synthesizing and analyzing related compounds. For instance, the synthesis of related pyridine and pyrazole derivatives is discussed, which can offer indirect information on the potential synthetic routes and chemical behavior of the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, including cyclization and chlorination steps. For example, the synthesis of a 3-chloro-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide compound starts with hydrazinolysis of dichloropyridine, followed by cyclization with diethyl maleate, chlorination, oxidation, and hydrolysis . Although the exact synthesis of 5-chloro-1-(3-chlorobenzyl)-N-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide is not detailed, similar synthetic strategies could potentially be applied, with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds, such as those in the pyrazolopyridine family, often features planar arrangements of atoms within the core structure, with some atoms displaced from this plane due to the presence of substituents . X-ray crystallography and spectroscopic methods are commonly used to characterize these structures, which can provide insights into the possible conformation and geometry of the compound .
Chemical Reactions Analysis
The chemical reactions involving related compounds can include intermolecular hydrogen bonding, which can influence the formation of molecular chains and the overall solid-state structure . The reactivity of the compound may also be influenced by the presence of chloro substituents, which can participate in further chemical transformations, such as nucleophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated pyridinecarboxamide derivatives can be influenced by their molecular structure and the nature of their substituents. For instance, the enolic structure of related compounds in both solution and solid state suggests the possibility of tautomerism, which can affect properties like solubility and stability . The presence of multiple chloro substituents may also impact the compound's reactivity, boiling point, and melting point.
科学的研究の応用
Synthesis and Chemical Reactions
The study by Buurman and Plas (1986) demonstrates the potential of substituted pyridinium salts in synthesizing novel compounds through specific chemical reactions. Their work showcases the regiospecific imination of N-methylpyridinium salts by liquid ammonia and potassium permanganate, which could be relevant for the synthesis or modification of the compound (Buurman & Plas, 1986).
Antimicrobial and Antifungal Applications
El-Sehrawi et al. (2015) explored the synthesis of novel 6-oxo-pyridine-3-carboxamide derivatives, evaluating their antibacterial and antifungal properties. This suggests that derivatives of the compound of interest may hold potential as antimicrobial and antifungal agents, providing a foundation for future research into their applications in combating infectious diseases (El-Sehrawi et al., 2015).
Structural and Optical Characteristics
Zedan, El-Taweel, and El-Menyawy (2020) investigated the structural, optical, and diode characteristics of pyridine derivatives, indicating that compounds structurally related to "5-chloro-1-(3-chlorobenzyl)-N-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide" might exhibit unique electronic properties. This could imply potential applications in electronic materials or sensors, depending on the specific structural modifications and their impacts on the compound's properties (Zedan, El-Taweel, & El-Menyawy, 2020).
特性
IUPAC Name |
5-chloro-N-(4-chlorophenyl)-1-[(3-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl3N2O2/c20-14-4-6-16(7-5-14)23-18(25)13-9-17(22)19(26)24(11-13)10-12-2-1-3-15(21)8-12/h1-9,11H,10H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJIDZCXTLLSPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C=C(C=C(C2=O)Cl)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-1-(3-chlorobenzyl)-N-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

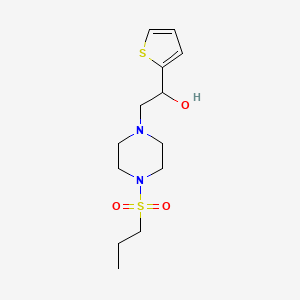
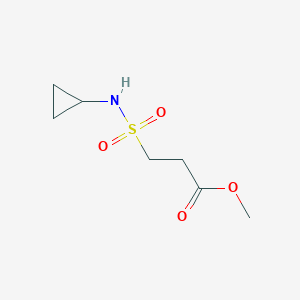
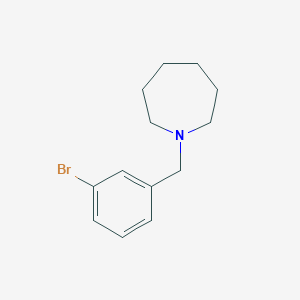

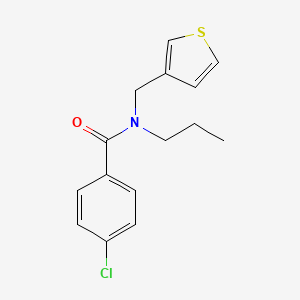
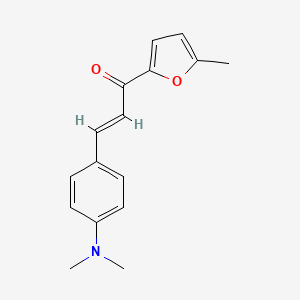
![3',4'-Dihydro-2'H-spiro[oxetane-3,1'-pyrrolo[1,2-a]pyrazine]](/img/structure/B2519251.png)

![2-Chloro-N-(1-cyanoethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide](/img/structure/B2519253.png)
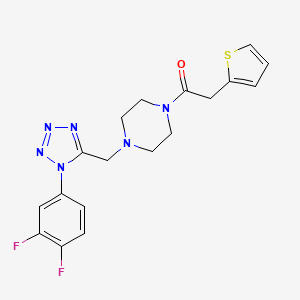
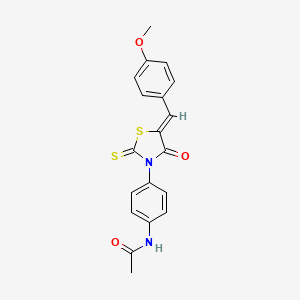
![N-cyclopropyl-2-{2-[(2-methylpropyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide](/img/structure/B2519258.png)
